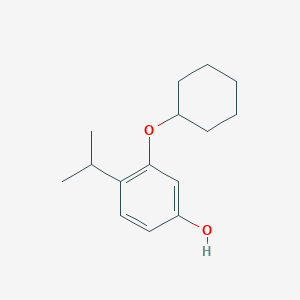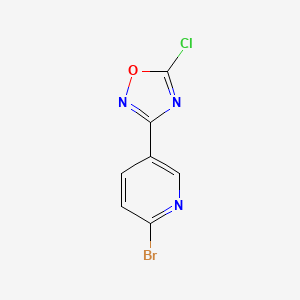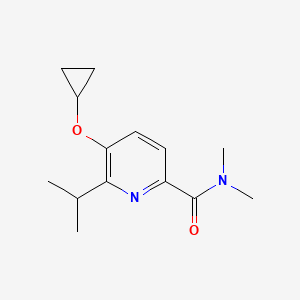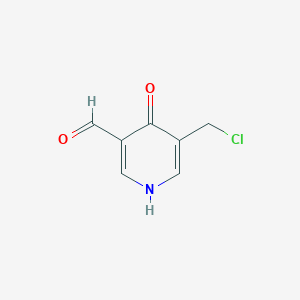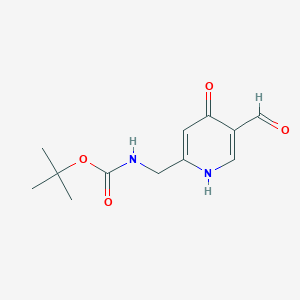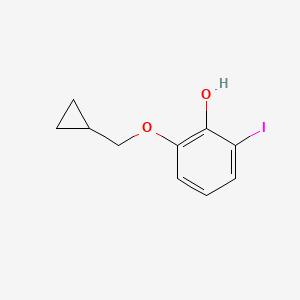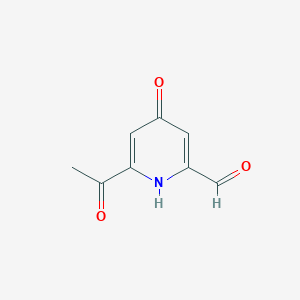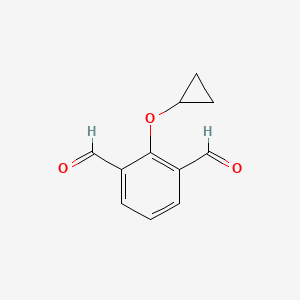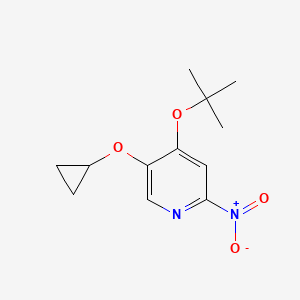
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol This compound is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring
準備方法
The synthesis of 4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
化学反応の分析
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The nitro group in the compound can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The tert-butoxy and cyclopropoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could lead to a variety of functionalized pyridine derivatives.
科学的研究の応用
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine depends on its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The tert-butoxy and cyclopropoxy groups can affect the compound’s lipophilicity and membrane permeability, potentially influencing its bioavailability and distribution within biological systems.
類似化合物との比較
4-Tert-butoxy-5-cyclopropoxy-2-nitropyridine can be compared with other similar compounds, such as 2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine and 2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine These compounds share similar structural features but differ in the position of the substituents on the pyridine ring
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Tert-butoxy-5-cyclopropoxy-4-nitropyridine:
特性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
5-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-9-6-11(14(15)16)13-7-10(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
JSUYCAALHFAWOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC(=NC=C1OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


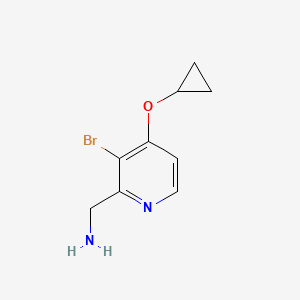
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
